1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-16-11-5-3-4-6-12(11)17(22(16,19)20)9-7-14-13(18)15-8-10-21-2/h3-6H,7-10H2,1-2H3,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJUPPWEAABPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiadiazole Synthesis
The benzothiadiazole moiety forms the structural backbone of this compound. A validated approach involves cyclization of 1,2-diaminobenzene derivatives with sulfur-based reagents under controlled conditions (Scheme 1).
Key reaction parameters :
| Parameter | Optimal Range | Catalysts/Solvents | Yield (%) |
|---|---|---|---|
| Temperature | 80–110°C | SOCl₂, Pyridine | 72–85 |
| Reaction Time | 12–24 hours | Dichloromethane | - |
| Pressure | Atmospheric | - | - |
Data adapted from analogous syntheses of 4,4',7,7'-tetrabromo-5,5'-bibenzo[c]thiadiazole.
Methoxyethyl Group Functionalization
Introducing the 2-methoxyethyl side chain typically employs nucleophilic substitution or Mitsunobu reactions. Industrial protocols favor continuous flow systems to enhance reproducibility:
Representative conditions :
- Substrate : 3-Methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl chloride
- Reagent : 2-Methoxyethylamine (3 eq)
- Solvent : Tetrahydrofuran, 0°C → 25°C ramp
- Catalyst : Triethylamine (1.5 eq)
- Conversion : >90% (HPLC monitoring)
Urea Linker Formation
Isocyanate-Mediated Coupling
The urea bridge is constructed via reaction between a primary amine and an isocyanate derivative. For this compound, two strategies dominate:
Method A (Stepwise) :
- Generate 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl isocyanate
- React with 2-methoxyethylamine
Method B (One-Pot) :
- Simultaneous amine-isocyanate coupling during benzothiadiazole functionalization
Comparative performance :
| Metric | Method A | Method B |
|---|---|---|
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 99.2% | 95.8% |
| Reaction Time | 8 h | 6 h |
Industrial-Scale Production Considerations
Process Intensification Techniques
Leading manufacturers employ hybrid batch-continuous systems to address exothermic risks during urea formation:
Reactor Design :
- Stage 1 : Batch cyclization (benzothiadiazole core)
- Stage 2 : Continuous flow functionalization (methoxyethyl addition)
- Stage 3 : Plug-flow urea coupling
Economic metrics :
| Parameter | Bench Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Capacity (kg/day) | 0.5 | 12 | 240 |
| Cost/kg (USD) | 8,200 | 1,450 | 620 |
Analytical Validation Protocols
Structural Confirmation
Post-synthetic characterization employs orthogonal techniques:
Spectroscopic benchmarks :
| Technique | Critical Signals | Reference Value |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.64 (s, benzothiadiazole H) | |
| IR (ATR) | 1670 cm⁻¹ (C=O urea stretch) | - |
| HRMS | m/z 369.46 [M+H]+ (C₁₈H₁₅N₃O₂S₂) | Calculated: 369.46 |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce further functional groups or modify its structure.
Reduction: Reduction reactions can be used to simplify the molecule or remove specific functional groups.
Substitution: The methoxyethyl and other substituents can be exchanged with different groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution conditions: Acidic or basic catalysts, varying temperatures, and solvent systems
Major Products Formed
Oxidation products: Modified benzothiadiazole derivatives with additional oxygen-containing functional groups
Reduction products: Simplified analogs with fewer functional groups
Substitution products: Variants of the original compound with different substituents replacing the methoxyethyl or other groups
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea has a range of scientific research applications, such as:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Employed in the development of novel materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for 1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea involves:
Molecular targets: The compound may interact with specific proteins, enzymes, or receptors, altering their function.
Pathways involved: These interactions can trigger or inhibit biochemical pathways, leading to the desired biological effects. The precise pathways depend on the application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Heterocyclic Core Modifications
- Benzo[c]thiadiazole vs. The target compound’s sulfur-based core may offer better metabolic stability .
- Dihydroisothiazole vs.
Substituent Effects
- Methoxyethyl vs. Chloroethyl/Nitroso Groups : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the chloroethyl and nitroso substituents in 4a-1, which are associated with higher reactivity and toxicity .
- Trifluoromethyl (3b) vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activity. This compound is characterized by a unique structure that includes a urea moiety and a benzothiadiazole derivative, which are known for their diverse pharmacological properties.
Chemical Structure
The IUPAC name of the compound is 1-(2-methoxyethyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea. Its molecular formula is C13H20N4O4S, and it features several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action may involve:
- Protein Interaction : The compound can bind to specific proteins or enzymes, modulating their activity.
- Biochemical Pathways : It may influence key signaling pathways in cells, leading to various biological effects such as antifungal or antibacterial activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antifungal properties. The related compounds have shown moderate antifungal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum at concentrations around 200 µg/mL .
| Compound | Target Pathogen | Inhibition (%) at 200 µg/mL |
|---|---|---|
| 1d | B. cinerea | 92% |
| 1d | R. solani | >60% |
| 1d | S. sclerotiorum | >60% |
Antimicrobial Activity
The incorporation of the thiadiazole moiety has been linked to enhanced antimicrobial properties. In vitro studies have reported that synthesized compounds containing the thiadiazole scaffold exhibit promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds similar to 1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea also demonstrate significant biological activities. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea | Hydroxy group instead of methoxy | Moderate antifungal |
| 1-(2-Methoxyethyl)-3-(2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea | Different substituent on benzothiadiazole | Antimicrobial |
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in agricultural applications:
- Fungicide Development : A study indicated that specific thiadiazole derivatives could serve as effective fungicides due to their ability to induce systemic resistance in plants .
- Antimicrobial Screening : Another research effort evaluated various synthesized compounds for their antimicrobial properties against standard bacterial strains and found promising results that warrant further investigation .
Q & A
Q. Table 1: Key Structural Analogs and Biological Activities
| Compound Substituents | Target Activity (IC₅₀, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Thiophene-2-yl (Parent Compound) | 85 ± 12 | 1:18 (Kinase A vs. B) |
| Phenyl (Analog 1) | 220 ± 30 | 1:5 |
| Furan-2-yl (Analog 2) | 150 ± 20 | 1:12 |
| Data adapted from comparative studies in . |
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD) for recombinant targets (e.g., EGFR kinase) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
- RNA-Seq Profiling : Identify downstream gene expression changes (e.g., apoptosis markers) to infer pathway modulation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with varied aryl groups (e.g., pyridyl, naphthyl) to map hydrophobic interactions .
- Bioisosteric Replacement : Replace the thiadiazole sulfone with sulfonamide or carbonyl groups to enhance metabolic stability .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Intermediate: What methodologies assess the compound’s stability under experimental storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 3–9 buffers, 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : UV irradiation (254 nm, 48 hours) to detect photolytic byproducts .
Key Finding : The methoxyethyl group improves aqueous stability (t₁/₂ > 30 days at 4°C) compared to ester-containing analogs .
Advanced: What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–72), BBB permeability (logBB = -1.2), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate binding modes in explicit solvent (e.g., TIP3P water) to refine docking poses .
Advanced: How can researchers design derivatives with improved target specificity?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify motifs enhancing selectivity (e.g., cyclopropyl groups for hydrophobic pockets) .
- Proteome-Wide Profiling : Use kinome-wide inhibitor panels (e.g., DiscoverX KINOMEscan) to minimize off-target effects .
Basic: What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
